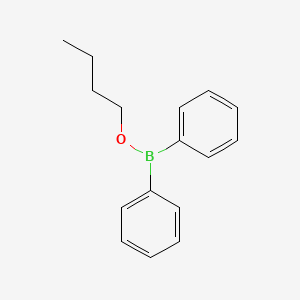
Borinic acid, diphenyl-, butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Borinic acid, diphenyl-, butyl ester is an organoboron compound that belongs to the class of borinic acids. These compounds are characterized by the presence of two carbon-boron bonds and one boron-oxygen bond. This compound is known for its unique chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of borinic acid, diphenyl-, butyl ester typically involves the reaction of diphenylborinic acid with butanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
Diphenylborinic acid+Butanol→Borinic acid, diphenyl-, butyl ester+Water
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Borinic acid, diphenyl-, butyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the ester back to the corresponding borinic acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require the presence of a catalyst and specific reaction conditions, such as temperature and solvent choice.
Major Products Formed:
Oxidation: Boronic acids or borates.
Reduction: Diphenylborinic acid.
Substitution: Various substituted borinic esters depending on the substituent introduced.
Applications De Recherche Scientifique
Borinic acid, diphenyl-, butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for serine proteases.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of borinic acid, diphenyl-, butyl ester involves its ability to form stable complexes with various molecular targets. The compound’s boron atom can coordinate with nucleophilic groups, such as hydroxyl or amino groups, leading to the formation of stable boron-containing complexes. These interactions can modulate the activity of enzymes or other biological molecules, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
- Borinic acid, diphenyl-, methyl ester
- Borinic acid, diphenyl-, ethyl ester
- Borinic acid, diphenyl-, propyl ester
Comparison: Borinic acid, diphenyl-, butyl ester is unique due to its specific ester group, which influences its reactivity and applications. Compared to its methyl, ethyl, and propyl counterparts, the butyl ester exhibits different solubility and stability properties, making it suitable for specific applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
15323-04-3 |
|---|---|
Formule moléculaire |
C16H19BO |
Poids moléculaire |
238.1 g/mol |
Nom IUPAC |
butoxy(diphenyl)borane |
InChI |
InChI=1S/C16H19BO/c1-2-3-14-18-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3 |
Clé InChI |
AASVOBMQZFGUBD-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



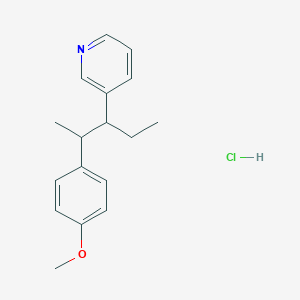
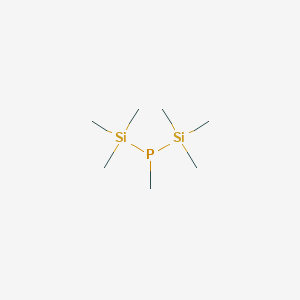

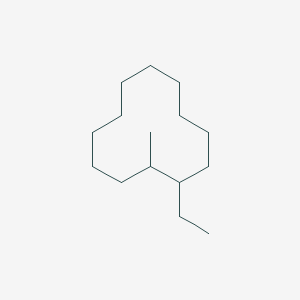
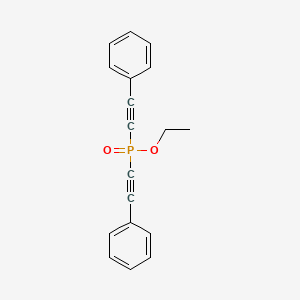
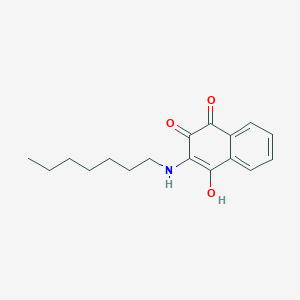
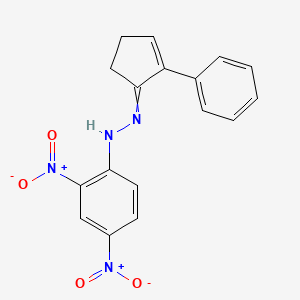
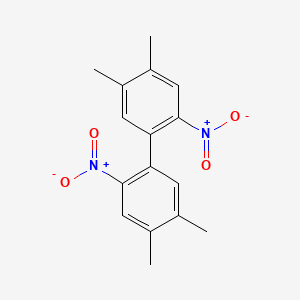
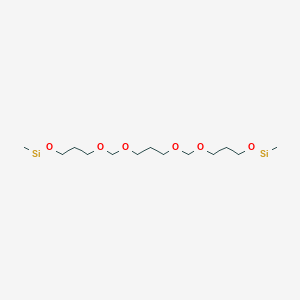
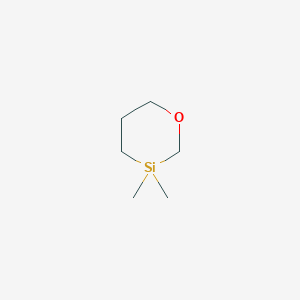

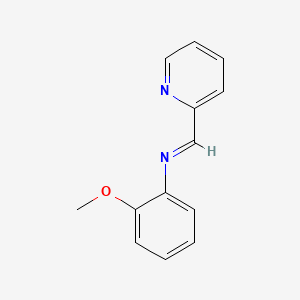
![1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14704974.png)
